

An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium Formate

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Compound of Interest		
Compound Name:	Tetramethylammonium formate	
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Abstract

Tetramethylammonium formate, a quaternary ammonium salt, presents a simple yet interesting subject for structural and spectroscopic analysis. This guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic properties. Due to a lack of publicly available experimental crystallographic and detailed spectroscopic data, this document combines established chemical principles with theoretical predictions to offer a robust technical summary. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Molecular Structure and Properties

Tetramethylammonium formate is an ionic compound with the chemical formula $C_5H_{13}NO_2$ and a molecular weight of 119.16 g/mol .[1][2] It consists of a positively charged tetramethylammonium cation ([N(CH₃)₄]⁺) and a negatively charged formate anion (HCOO⁻). The IUPAC name for this compound is tetramethylazanium;formate.[3]

The tetramethylammonium cation possesses a tetrahedral geometry with the central nitrogen atom bonded to four methyl groups. The formate anion is planar, with the carbon atom double-bonded to one oxygen atom and single-bonded to the other, with the negative charge delocalized across the two oxygen atoms.



Visualization of the Ionic Pair

The logical relationship between the constituent ions can be visualized as a simple ionic bond.

Diagram 1: Ionic Interaction in **Tetramethylammonium Formate**

Synthesis of Tetramethylammonium Formate

A documented method for the synthesis of **tetramethylammonium formate** involves the reaction of trimethylamine with methyl formate.

Experimental Protocol: Synthesis

Materials:

- Trimethylamine ((CH₃)₃N)
- Methyl formate (HCOOCH₃)
- Methanol (CH₃OH) or Ethanol (C₂H₅OH) as a solvent
- Reaction vessel equipped with a stirrer and temperature control

Procedure:

- Dissolve trimethylamine and an equimolar amount of methyl formate in a suitable solvent (methanol or ethanol) in the reaction vessel.
- Stir the mixture at a controlled temperature. The reaction can be carried out under various conditions, and the yield may be optimized by adjusting temperature and reaction time.
- Monitor the reaction progress by a suitable analytical method (e.g., NMR spectroscopy) to confirm the formation of tetramethylammonium formate.
- Upon completion, the solvent can be removed under reduced pressure to yield the product. Further purification may be achieved by recrystallization if a solid product is obtained.

Synthesis Workflow

The synthesis process can be represented by the following workflow diagram.



Reactants: - Trimethylamine - Methyl Formate Solvent (Methanol/Ethanol) Dissolution in Solvent Reaction under Controlled Temperature Reaction Monitoring (e.g., NMR) Product Isolation: Solvent Removal Purification (e.g., Recrystallization) Final Product: Tetramethylammonium Formate

Diagram 2: Synthesis Workflow of Tetramethylammonium Formate

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Diagram 2: Synthesis Workflow



Spectroscopic Data (Predicted)

In the absence of published experimental spectra for **tetramethylammonium formate**, this section provides predicted spectroscopic data based on the known chemical shifts and vibrational frequencies of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- A singlet for the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation is expected.
- A singlet for the proton of the formate anion.

13C NMR:

- A single resonance for the four equivalent methyl carbons of the tetramethylammonium cation.
- A resonance for the carbonyl carbon of the formate anion.

Table 1: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~3.2	Singlet	N(CH ₃) ₄ +
¹ H	~8.4	Singlet	HCOO-
13 C	~55	Singlet	N(CH ₃) ₄ +
13C	~167	Singlet	HCOO-

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectrum will be a superposition of the modes of the tetramethylammonium cation and the formate anion.



Key Vibrational Modes:

- Tetramethylammonium Cation: C-H stretching and bending modes, C-N stretching modes.
- Formate Anion: C-H stretching, and C=O stretching (asymmetric and symmetric).

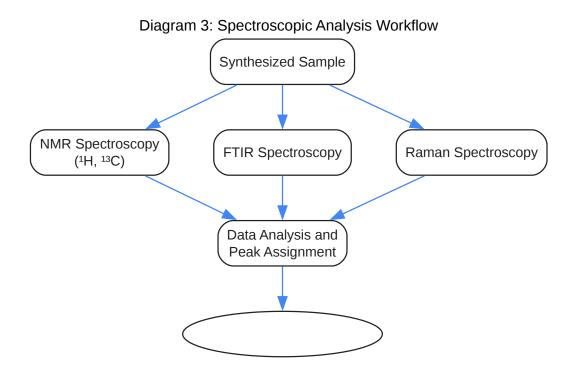
Table 2: Predicted Vibrational Spectroscopy Data

Wavenumber (cm ⁻¹)	Spectroscopy	Assignment
~3000 - 2800	FTIR, Raman	C-H stretching (tetramethylammonium)
~2820	FTIR, Raman	C-H stretching (formate)
~1600	FTIR	Asymmetric C=O stretching (formate)
~1350	FTIR, Raman	Symmetric C=O stretching (formate)
~1480	FTIR, Raman	C-H bending (tetramethylammonium)
~950	FTIR, Raman	C-N symmetric stretching (tetramethylammonium)
~750	FTIR	O-C-O bending (formate)

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of a synthesized sample is outlined below.





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Diagram 3: Spectroscopic Analysis Workflow

Conclusion

While detailed experimental structural and spectroscopic data for **tetramethylammonium formate** are not readily available in the public domain, this guide provides a thorough overview based on established chemical principles and data from related compounds. The provided synthesis protocol offers a clear pathway for its preparation. The predicted spectroscopic data and workflows serve as a valuable reference for researchers. Further experimental investigation is warranted to fully characterize the solid-state structure and spectroscopic properties of this compound, which would be a valuable contribution to the chemical literature.

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